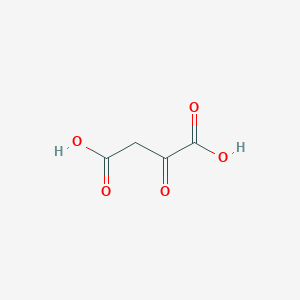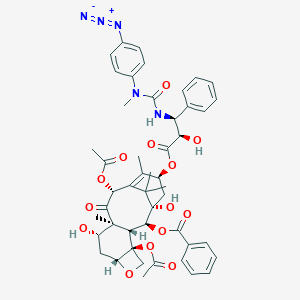
Taxapu
Vue d'ensemble
Description
Taxapu is a chemical compound with the formula C48H53N5O14 . It is a photoaffinity probe for the taxoid binding site on microtubules, predominantly labeling beta-tubulin over alpha-tubulin in porcine brain .
Molecular Structure Analysis
Taxapu contains a total of 120 atoms; 53 Hydrogen atoms, 48 Carbon atoms, 5 Nitrogen atoms, and 14 Oxygen atoms . For a detailed molecular structure, specialized tools like MolView can be used to visualize the 3D structure of the molecule.Applications De Recherche Scientifique
Taxapu in Tubulin Labeling and Microtubule Research
A study by Combeau et al. (1994) synthesized [(azidophenyl)ureido]taxoid (TaxAPU) and used it to photolabel polymerized porcine brain tubulin. This research demonstrated that TaxAPU acts as a photoaffinity probe for the taxoid binding site on microtubules, which is significant for understanding microtubule dynamics in cells (Combeau et al., 1994).
Taxapu in Taxonomic Database and Species Identification
Rees (2014) developed Taxamatch, an algorithm using a Modified Damerau-Levenshtein Distance and a phonetic algorithm, to address the issue of misspellings in scientific names. This study is relevant for the organization and retrieval of biological data, where Taxapu may play a role (Rees, 2014).
Taxapu in Transcriptome Research
Hao et al. (2011) conducted a transcriptome analysis of Taxus tissues using Illumina second-generation sequencing. This research provided insight into the tissue-specific functions and taxane biosynthetic pathway in Taxus, which could have implications for Taxapu research (Hao et al., 2011).
Taxapu in Genomic and Proteomic Studies of Taxus
Hao et al. (2015) reviewed the application of omics technologies in studying Taxus, a source of Taxapu. This comprehensive study explored the genomics, transcriptomics, proteomics, metabolomics, and bioinformatics of Taxus and its endophytic fungi, which is crucial for understanding the biosynthetic pathways of compounds like Taxapu (Hao et al., 2015).
Taxapu in Cell Culture and Biotechnological Production
Cusido et al. (2014) discussed the biotechnological production of taxanes (like Taxapu) in Taxus spp. cell cultures. They emphasized the importance of molecular biological studies to enhance taxane biosynthesis and accumulation, which is fundamental for optimizing the production of compounds like Taxapu (Cusido et al., 2014).
Taxapu in Taxadiene Synthase Activity Studies
Hezari et al. (1997) studied the taxadiene synthase activity in Taxus canadensis cell suspension cultures, which is related to the biosynthetic pathway of Taxol and potentially Taxapu. Understanding this enzyme's role is critical for enhancing the production of taxanes (Hezari et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[[(4-azidophenyl)-methylcarbamoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53N5O14/c1-25-32(65-43(60)37(57)36(28-14-10-8-11-15-28)50-44(61)53(7)31-20-18-30(19-21-31)51-52-49)23-48(62)41(66-42(59)29-16-12-9-13-17-29)39-46(6,33(56)22-34-47(39,24-63-34)67-27(3)55)40(58)38(64-26(2)54)35(25)45(48,4)5/h8-21,32-34,36-39,41,56-57,62H,22-24H2,1-7H3,(H,50,61)/t32-,33-,34+,36-,37+,38+,39-,41-,46+,47-,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBRVZBEEARCNW-JBTWBBNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53N5O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
924.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxapu | |
CAS RN |
155144-12-0 | |
| Record name | ((Azidophenyl)ureido)taxoid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155144120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



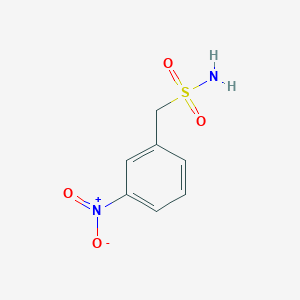
![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)
![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
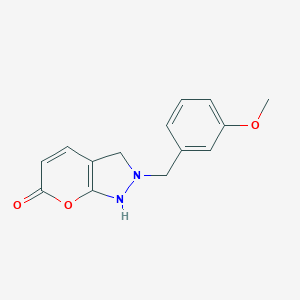

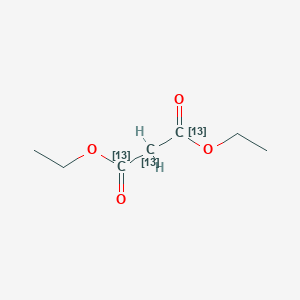
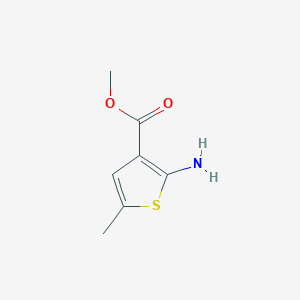
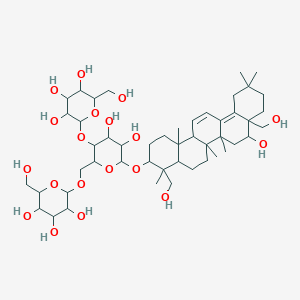
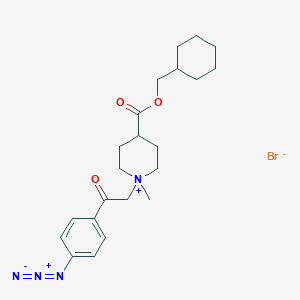
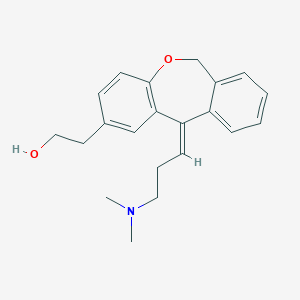
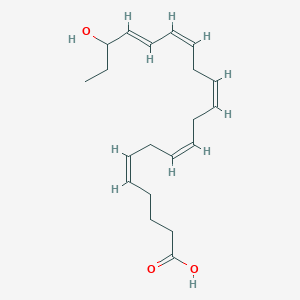
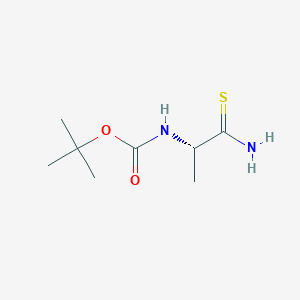
![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)
